molecular formula C17H22N2O4 B2632591 N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797367-27-1

N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2632591
CAS No.: 1797367-27-1
M. Wt: 318.373
InChI Key: FCRBLFOVPVICRZ-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a complex organic compound known for its unique bicyclic structure and potential applications in medicinal chemistry. This compound features a trimethoxyphenyl group attached to an azabicyclo[3.2.1]octane framework, which contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the trimethoxyphenyl ring.

Scientific Research Applications

N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions with aromatic residues in the target protein, while the bicyclic structure provides a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,8-Diazabicyclo[3.2.1]octane: A structurally related compound with similar bicyclic framework but different substituents.

    3,4,5-Trimethoxyphenyl derivatives: Compounds with the same aromatic group but different core structures.

Uniqueness

N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide stands out due to its unique combination of a trimethoxyphenyl group and an azabicyclo[3.2.1]octane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-21-14-9-11(10-15(22-2)16(14)23-3)18-17(20)19-12-5-4-6-13(19)8-7-12/h4-5,9-10,12-13H,6-8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRBLFOVPVICRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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